molecular formula C7H6O4 B027924 Methyl coumalate CAS No. 6018-41-3

Methyl coumalate

Cat. No. B027924
CAS RN: 6018-41-3
M. Wt: 154.12 g/mol
InChI Key: HHWWWZQYHPFCBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl coumalate can be synthesized through various methods, including reactions with methylene-active compounds, such as keto-esters or keto-sulfones, and cyclic or acyclic diketones. These reactions typically involve a cascade process, including Michael addition, 6π-electrocyclic ring opening, proton transfer, and 6π electrocyclization, leading to the formation of 2,3,5,6-tetrasubstituted 2H-pyrans (Chang et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl coumalate allows for its involvement in the Morita-Baylis-Hillman reaction, showcasing its ability to form C-C bonds with various imines and aldehydes. This reactivity is attributed to its 2-pyrone derivative structure, which expands the donor capabilities of the molecule in organic synthesis (Chang et al., 2019).

Chemical Reactions and Properties

Methyl coumalate's reactivity is further demonstrated in its ability to form stable adducts with enol ethers, which can be converted into isophthalates in good yields. These reactions highlight the versatility of methyl coumalate in forming a variety of functional groups and structures through selective reactions (Kraus & Wang, 2017).

Physical Properties Analysis

The physical properties of methyl coumalate, such as melting point, solubility, and stability, play a crucial role in its reactivity and applications in organic synthesis. While specific physical property data were not detailed in the provided sources, these characteristics are essential for determining its behavior in various chemical environments.

Chemical Properties Analysis

Methyl coumalate exhibits a range of chemical properties that make it a valuable reagent in organic chemistry. Its ability to participate in tandem reactions, such as the [4 + 3] cycloaddition/decarboxylation/isomerization, underscores its utility in constructing complex heterocyclic structures with high regioselectivity and yields (Liu et al., 2014).

properties

IUPAC Name

methyl 6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWWWZQYHPFCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208923
Record name Methyl coumalate
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl coumalate

CAS RN

6018-41-3
Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl 2-oxo-2H-pyran-5-carboxylate
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Record name METHYL COUMALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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